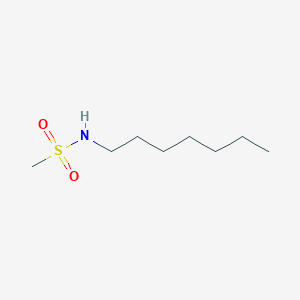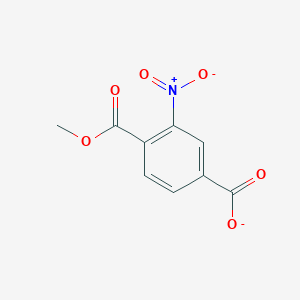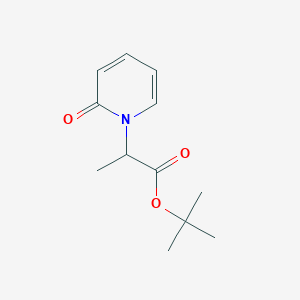
(2Z)-2-acetyloxyimino-2-(2-amino-1,3-thiazol-4-yl)acetic Acid
Descripción general
Descripción
(2Z)-2-acetyloxyimino-2-(2-amino-1,3-thiazol-4-yl)acetic Acid is a heterocyclic compound containing both sulfur and nitrogen atoms. It is derived from the thiazole ring, which is known for its significant role in medicinal chemistry. This compound is of interest due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-acetyloxyimino-2-(2-amino-1,3-thiazol-4-yl)acetic Acid typically involves the condensation of a halogenated acetic acid derivative with thiourea, followed by hydrolysis . The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the reaction. The process can be summarized as follows:
Condensation: Halogenated acetic acid derivative reacts with thiourea.
Hydrolysis: The intermediate product is hydrolyzed to yield the final compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
(2Z)-2-acetyloxyimino-2-(2-amino-1,3-thiazol-4-yl)acetic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted thiazole derivatives, which can exhibit different biological activities .
Aplicaciones Científicas De Investigación
(2Z)-2-acetyloxyimino-2-(2-amino-1,3-thiazol-4-yl)acetic Acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications as an antimicrobial, anticancer, and anti-inflammatory agent.
Industry: The compound is utilized in the development of new pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of (2Z)-2-acetyloxyimino-2-(2-amino-1,3-thiazol-4-yl)acetic Acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate signaling pathways involved in cell proliferation and inflammation .
Comparación Con Compuestos Similares
Similar Compounds
2-Aminothiazole-4-carboxylate: Known for its antimicrobial and antifungal properties.
2-Methoxyiminoacetic acid derivatives: These compounds exhibit similar biological activities but differ in their chemical structure and reactivity.
Uniqueness
(2Z)-2-acetyloxyimino-2-(2-amino-1,3-thiazol-4-yl)acetic Acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its acetoxyimino group enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry .
Propiedades
Fórmula molecular |
C7H7N3O4S |
|---|---|
Peso molecular |
229.22 g/mol |
Nombre IUPAC |
2-acetyloxyimino-2-(2-amino-1,3-thiazol-4-yl)acetic acid |
InChI |
InChI=1S/C7H7N3O4S/c1-3(11)14-10-5(6(12)13)4-2-15-7(8)9-4/h2H,1H3,(H2,8,9)(H,12,13) |
Clave InChI |
OBRMMFBYPFFKFA-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)ON=C(C1=CSC(=N1)N)C(=O)O |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-4,5-difluoro-N-[2-(4-fluorophenyl)ethyl]Benzamide](/img/structure/B8751004.png)






![7-(Trifluoromethyl)benzo[b]thiophene](/img/structure/B8751048.png)




